Cholesteryl methyl carbonate

Descripción general

Descripción

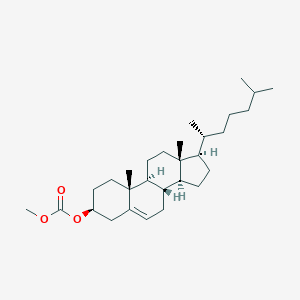

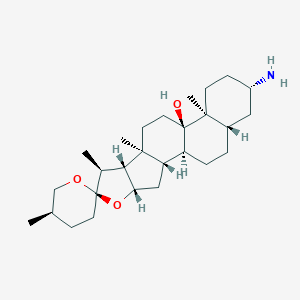

Cholesteryl methyl carbonate (CMC) is a chemical compound with the molecular formula C29H48O3 . It has an average mass of 444.690 Da and a monoisotopic mass of 444.360352 Da . It is also known by other names such as (3β)-Cholest-5-en-3-yl methyl carbonate, Carbonic acid, (3β)-cholest-5-en-3-yl methyl ester, and Carbonic acid, cholesteryl methyl ester .

Molecular Structure Analysis

The molecular structure of CMC consists of a complex arrangement of carbon, hydrogen, and oxygen atoms . The IUPAC Standard InChI for CMC is InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,28+,29-/m0/s1 .

Aplicaciones Científicas De Investigación

1. Synthesis of Self-Assembling Liquid Crystalline Polymers Cholesteryl methyl carbonate is used in the synthesis of self-assembling liquid crystalline polymers. These polymers are designed to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility .

Construction of Bifunctional Liposomes

Cholesteryl methyl carbonate is used in the construction of bifunctional liposomes. These liposomes have long-circulating and pH-sensitive properties. The lipid was inserted into liposomes by the post-insertion method .

Enhancement of Liposomal Circulation Time

The use of Cholesteryl methyl carbonate in the construction of liposomes can enhance their circulation time in the body. This is crucial for drug delivery systems .

4. Improvement of pH-Sensitivity and Endosomal Escape Cholesteryl methyl carbonate is used to improve the pH-sensitivity and endosomal escape of liposomes. This property is important for targeted drug delivery .

Increase in Intracellular Drug Delivery

The use of Cholesteryl methyl carbonate in liposomes can increase intracellular drug delivery. This is particularly useful in the delivery of anti-cancer drugs .

Formation of Liquid Crystalline Mesophases

Cholesteryl methyl carbonate is used in the formation of liquid crystalline mesophases. These mesophases lose positional and orientational order upon heating, eventually resulting in a disordered phase known as the isotropic phase .

Mecanismo De Acción

Target of Action

Cholesteryl methyl carbonate (CMC) is a derivative of cholesterol, a vital molecule in the body. The primary targets of CMC are cholesteryl ester transfer proteins (CETP) . CETP plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Mode of Action

The interaction of CMC with its targets involves the transfer of cholesteryl esters (CEs) among lipoproteins . This process is regulated by CETP, which can be inhibited by certain molecules, potentially including CMC .

Biochemical Pathways

The action of C correctly. The action of CMC affects the cholesterol homeostasis in the body. This homeostasis reflects the dynamic balance between cholesterol biosynthesis, uptake, export, and esterification . Esterification is a process in which cholesterol is converted to neutral cholesteryl esters . Disturbances in this balance can lead to various diseases, such as cardiovascular diseases, neurodegenerative diseases, and cancers .

Pharmacokinetics

It is known that the compound’s long-circulating and ph-sensitive properties can be enhanced by constructing bifunctional liposomes using poly(2-ethyl-oxazoline)-cholesteryl methyl carbonate (petoz-chmc) .

Result of Action

The action of CMC can lead to changes in the levels of low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) in the plasma . These changes can affect the risk of atherosclerotic cardiovascular disease (ASCVD) .

Action Environment

The action, efficacy, and stability of CMC can be influenced by various environmental factors. For instance, the pH level can affect the fusion and cellular uptake of liposomes modified with PEtOz-CHMC . More research is needed to fully understand how other environmental factors may influence the action of CMC.

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMGDIMLSAAHJQ-OHPSOFBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl methyl carbonate | |

CAS RN |

15507-52-5 | |

| Record name | Cholesteryl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15507-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl methyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(methyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

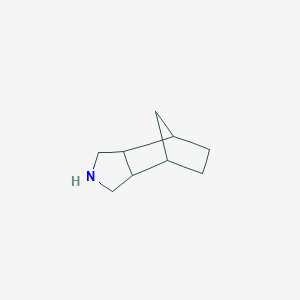

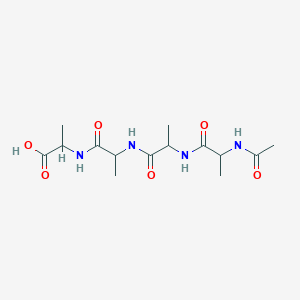

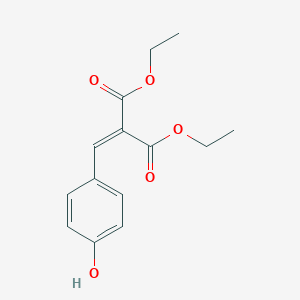

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Cholesteryl methyl carbonate?

A1: Cholesteryl methyl carbonate (C29H48O3) is a cholesterogen with a molecular weight of 444.69 g/mol. [] Its crystal structure has been determined using X-ray diffraction, revealing it crystallizes in the monoclinic space group P21. []

Q2: What mesomorphic properties does Cholesteryl methyl carbonate exhibit?

A2: Cholesteryl methyl carbonate displays cholesteric mesophases and exhibits cholesteric colors of the platelet type. [] This means it forms liquid crystal phases characterized by a helical arrangement of molecules.

Q3: How does the alkyl chain length in cholesteryl alkyl carbonates influence their mesomorphic behavior?

A3: Increasing alkyl chain length in homologous cholesteryl alkyl carbonates generally leads to higher transition temperatures for both cholesteric and smectic mesophases. [] This trend is typical for sterols exhibiting these mesophases.

Q4: Can you elaborate on the "blue phase" observed in Cholesteryl methyl carbonate and similar cholesteric liquid crystals?

A4: The "blue phase," observed in Cholesteryl methyl carbonate, cholesteryl benzoate, cholesteryl ethyl carbonate, and cholesteryl laurate, exhibits NMR spectra resembling the isotropic phase, albeit with a broader line indicating long-range orientational order. [] This suggests a structure distinct from both the ordinary cholesteric and isotropic phases.

Q5: How has infrared spectroscopy contributed to understanding the structure of Cholesteryl methyl carbonate and its analogs?

A5: Infrared spectroscopy studies on cholesteryl alkyl carbonates, including Cholesteryl methyl carbonate, have provided insights into the molecular structure and interactions. [] For instance, shifts in the carbonyl frequency in cholesteryl oleyl carbonate have been linked to changes in coplanarity with the benzene ring.

Q6: What are the potential applications of Cholesteryl methyl carbonate in drug delivery?

A6: Cholesteryl methyl carbonate is utilized in the synthesis of biocompatible polymers like poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (PEOz-CHMC). [, , , ] This polymer can modify liposomes, enhancing their circulation time, pH-sensitivity, and ability to escape endosomes, making them promising for targeted drug delivery. [, , , ]

Q7: How does the molecular weight of PEOz-CHMC affect the properties of modified liposomes?

A7: Research indicates that both the molecular weight and molar ratio of PEOz-CHMC significantly influence the pH sensitivity, stability, and antitumor efficacy of liposomes. [] Specifically, PEOz-CHMC with molecular weights of 1 kDa and 2 kDa at specific molar ratios exhibited optimal pH responsiveness and enhanced stability. []

Q8: Can you provide an example of how PEOz-CHMC modified liposomes were tested for antitumor efficacy?

A8: PEOz-CHMC modified liposomes loaded with doxorubicin hydrochloride (DOX x HCl) demonstrated enhanced antitumor activity against B16 tumor xenograft models in vivo compared to unmodified liposomes. [] This highlights the potential of this modification strategy for improving cancer treatment.

Q9: What role does the buffering capacity of PEOz-CHMC play in drug delivery?

A9: The buffering capacity of PEOz-CHMC contributes to the pH-sensitive release of encapsulated drugs from liposomes. [] This is particularly important for drugs with optimal activity in acidic environments, like within tumor cells.

Q10: What is the significance of studying gamma-irradiated Cholesteryl methyl carbonate?

A10: Gamma irradiation of Cholesteryl methyl carbonate allows researchers to investigate the formation and behavior of free radicals within the material. [, ] Electron spin resonance (EPR) studies on irradiated crystals have provided insights into the nature and properties of these radicals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)

![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)

![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)

![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)